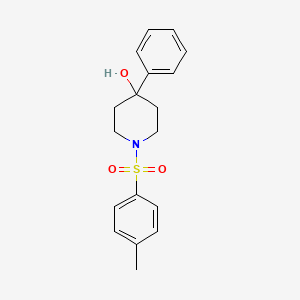
4-Phenyl-1-(p-tolylsulphonyl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-(p-tolylsulphonyl)piperidin-4-ol typically involves multi-step reactions. One common method includes the reaction of p-toluenesulfonyl chloride with 4-phenylpiperidine under basic conditions, followed by oxidation to introduce the hydroxyl group . The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale-up, such as continuous flow reactions and the use of more efficient catalysts to improve yield and reduce reaction time .
Analyse Chemischer Reaktionen
Types of Reactions
4-Phenyl-1-(p-tolylsulphonyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride.
Substitution: Conditions often involve Lewis acids like aluminum chloride.
Major Products
The major products formed from these reactions include various substituted piperidines, ketones, and sulfides, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Phenyl-1-(p-tolylsulphonyl)piperidin-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential antiviral and anticancer activities.
Industry: Utilized in the development of new materials and catalysts
Wirkmechanismus
The mechanism of action of 4-Phenyl-1-(p-tolylsulphonyl)piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The sulfonyl group can form strong interactions with protein targets, while the piperidine ring provides structural stability. These interactions can modulate biological pathways, leading to various pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Phenylpiperidine: Lacks the sulfonyl group, making it less reactive in certain biological contexts.
1-(p-Tolylsulphonyl)piperidine: Lacks the phenyl group, which may reduce its binding affinity to certain targets.
Uniqueness
4-Phenyl-1-(p-tolylsulphonyl)piperidin-4-ol is unique due to the presence of both the phenyl and p-tolylsulphonyl groups, which enhance its reactivity and binding properties. This dual functionality makes it a valuable compound in various research applications .
Eigenschaften
CAS-Nummer |
83863-40-5 |
|---|---|
Molekularformel |
C18H21NO3S |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonyl-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C18H21NO3S/c1-15-7-9-17(10-8-15)23(21,22)19-13-11-18(20,12-14-19)16-5-3-2-4-6-16/h2-10,20H,11-14H2,1H3 |
InChI-Schlüssel |
HXIDISDSNWNESD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


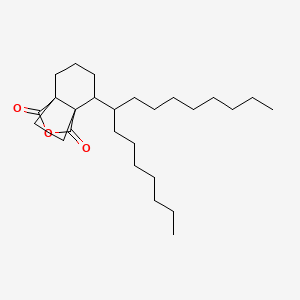
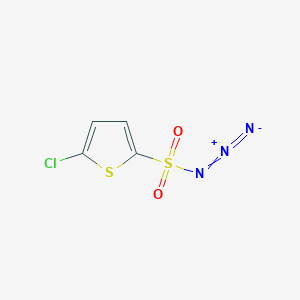
![(1R)-6-(Naphthalen-1-yl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14417493.png)

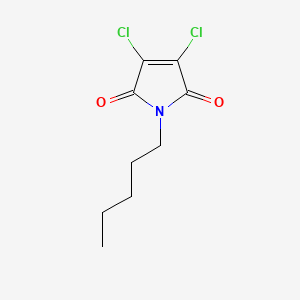
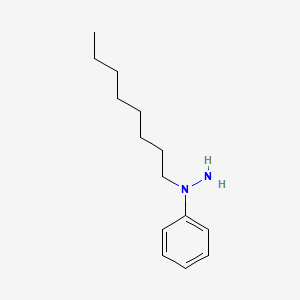
![Methyl (bicyclo[4.1.0]heptan-7-ylidene)(chloro)acetate](/img/structure/B14417524.png)
![10-[2-(Dimethylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14417525.png)
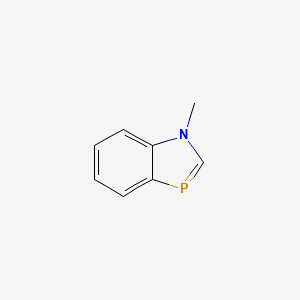
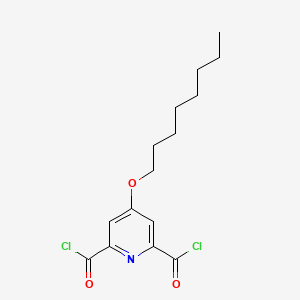
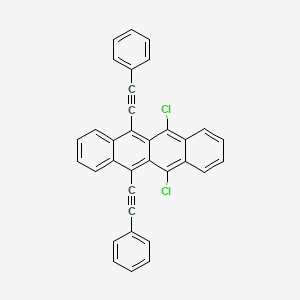
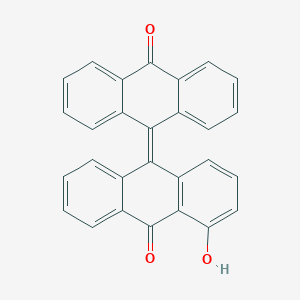

![1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14417581.png)
